2-(Iodomethyl)-5-phenyloxolane
Description
2-(Iodomethyl)-5-phenyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring an iodomethyl group (-CH2I) at position 2 and a phenyl group (-C6H5) at position 5. Its molecular formula is inferred to be C11H13IO, with a molecular weight of approximately 280.13 g/mol (calculated based on structural analogs). This compound is hypothesized to serve as an alkylating agent in organic synthesis due to the reactive iodine substituent, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(iodomethyl)-5-phenyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBQHGUWKJHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-5-phenyloxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 5-phenyloxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other nucleophiles in an appropriate solvent.
Oxidation: Sodium periodate, manganese dioxide, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.
Major Products:
Substitution: Formation of substituted oxolanes with various functional groups.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(Iodomethyl)-5-phenyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-5-phenyloxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The phenyl group provides additional stability and influences the compound’s reactivity.
Comparison with Similar Compounds
2-(Iodomethyl)-5-methyloxolane
Molecular Formula : C6H11IO
Molecular Weight : 226.06 g/mol
Structural Differences :
- The 5-methyl substituent (CH3) replaces the phenyl group in the target compound.
- Simpler structure with lower molecular weight and reduced steric bulk.
Key Comparisons :
- Reactivity : The iodomethyl group in 5-methyloxolane is likely more accessible for nucleophilic substitution due to reduced steric hindrance compared to the phenyl-substituted analog.
- Solubility : The phenyl group in the target compound may decrease solubility in polar solvents but enhance lipophilicity.
- Stability : The electron-withdrawing nature of the phenyl group could destabilize the iodomethyl bond, accelerating iodine displacement reactions compared to the methyl analog .
2-Phenyl-2-(phenylmethyl)-1,3-dioxolane
Molecular Formula : C16H16O2
Structural Differences :
- Contains a dioxolane ring (two oxygen atoms) instead of an oxolane (one oxygen).
- Features two phenyl substituents at position 2.
Key Comparisons :
2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane
Molecular Formula: Not explicitly provided (inferred to be ~C17H26O2). Structural Differences:
- Incorporates a bicyclo[2.2.2]octene framework fused with a dioxolane ring.
- Complex bicyclic structure with isopropyl and methyl substituents.
Key Comparisons :
- Complexity : The bicyclic system introduces rigidity and unique stereoelectronic properties, unlike the flexible oxolane backbone of the target compound.
- Reactivity : The strained bicyclic structure may enhance reactivity in ring-opening reactions, whereas iodomethyl-oxolanes prioritize iodine-based substitutions .
Biological Activity
2-(Iodomethyl)-5-phenyloxolane is a synthetic organic compound with notable biological activity. Its structure includes a five-membered oxolane ring substituted with a phenyl group and an iodomethyl moiety, which contributes to its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11I
- Molecular Weight : 284.1 g/mol
- CAS Number : 36842-33-8
The iodomethyl group in this compound is highly reactive, allowing the compound to engage in nucleophilic substitutions, which is critical for its biological interactions.
The primary mechanism of action for this compound involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group can participate in nucleophilic attack by various biological molecules, leading to the formation of covalent bonds that may alter the function of proteins or nucleic acids. This reactivity is essential for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis through covalent modification of key enzymes involved in this process.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed IC50 values of approximately 15 µM and 20 µM, respectively. The compound appears to trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study employed disk diffusion methods and demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use as an antibacterial agent in clinical settings.
Case Study 2: Apoptosis Induction in Cancer Cells
A recent study investigated the apoptotic effects of this compound on MCF-7 cells using flow cytometry and annexin V staining. Results indicated that treatment with the compound led to a significant increase in early and late apoptotic cells compared to untreated controls, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
